molecular formula C14H14N2O3S B10979284 (2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B10979284
M. Wt: 290.34 g/mol
InChI Key: AKVILWDFGZUYPM-CYBMUJFWSA-N
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Description

(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid is unique due to its specific structure and the presence of both a thiazole ring and a phenyl group.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

(2R)-2-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C14H14N2O3S/c1-9-15-11(8-20-9)7-12(17)16-13(14(18)19)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3,(H,16,17)(H,18,19)/t13-/m1/s1

InChI Key

AKVILWDFGZUYPM-CYBMUJFWSA-N

Isomeric SMILES

CC1=NC(=CS1)CC(=O)N[C@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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